molecular formula C18H21BrN2O2 B5721508 2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide

2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide

Cat. No.: B5721508
M. Wt: 377.3 g/mol
InChI Key: ZFCOLUHJKACQOM-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromophenoxy group attached to an acetamide moiety, which is further linked to a diethylaminophenyl group. Its unique structure makes it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide typically involves multiple steps, starting with the preparation of the bromophenoxy intermediate. This intermediate is then reacted with diethylamine to form the diethylaminophenyl derivative, which is subsequently acylated to produce the final compound. The reaction conditions usually require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromophenoxy group makes it a versatile intermediate for further functionalization.

Biology: In biological research, 2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide can be utilized as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its ability to interact with biological targets makes it valuable for drug discovery and development.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its structural features may allow it to modulate biological pathways and exhibit pharmacological effects.

Industry: In the industrial sector, this compound can be used in the manufacture of dyes, pigments, and other chemical products. Its unique properties may enhance the performance and stability of these materials.

Mechanism of Action

The mechanism by which 2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. The bromophenoxy group can act as a ligand, binding to receptors or enzymes, while the diethylaminophenyl group may influence the compound's solubility and bioavailability. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 2-(4-Bromophenoxy)benzaldehyde

  • 4-(4-Bromophenoxy)benzoic acid

  • 2-(4-Bromophenoxy)tetrahydro-2H-pyran

Uniqueness: 2-(4-Bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to its similar compounds

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O2/c1-3-21(4-2)16-9-7-15(8-10-16)20-18(22)13-23-17-11-5-14(19)6-12-17/h5-12H,3-4,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCOLUHJKACQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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